molecular formula C19H25NO2 B277829 N-(1-adamantyl)-2-methoxy-3-methylbenzamide

N-(1-adamantyl)-2-methoxy-3-methylbenzamide

Cat. No. B277829
M. Wt: 299.4 g/mol
InChI Key: VXYTUSFFCZNSDS-UHFFFAOYSA-N
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Description

N-(1-adamantyl)-2-methoxy-3-methylbenzamide, also known as ADB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its powerful psychoactive effects. It belongs to the family of indazole-based synthetic cannabinoids and is structurally similar to other popular synthetic cannabinoids such as JWH-018 and AB-FUBINACA.

Mechanism of Action

N-(1-adamantyl)-2-methoxy-3-methylbenzamide acts on the endocannabinoid system in the brain by binding to the CB1 and CB2 receptors. This results in the activation of various signaling pathways that are responsible for the psychoactive effects of N-(1-adamantyl)-2-methoxy-3-methylbenzamide.
Biochemical and Physiological Effects:
N-(1-adamantyl)-2-methoxy-3-methylbenzamide has been shown to produce a range of biochemical and physiological effects such as increased heart rate, blood pressure, and body temperature. It also produces a range of psychoactive effects such as euphoria, relaxation, and altered perception of time and space.

Advantages and Limitations for Lab Experiments

N-(1-adamantyl)-2-methoxy-3-methylbenzamide has several advantages for use in lab experiments such as its high potency, low cost, and ease of synthesis. However, its psychoactive effects and potential for abuse make it a risky compound to work with, and caution should be exercised when handling and working with N-(1-adamantyl)-2-methoxy-3-methylbenzamide.

Future Directions

There are several future directions for research on N-(1-adamantyl)-2-methoxy-3-methylbenzamide, including its potential use as a treatment for various medical conditions, its effects on the endocannabinoid system, and its potential for abuse and addiction. Further research is needed to fully understand the potential therapeutic applications and risks associated with N-(1-adamantyl)-2-methoxy-3-methylbenzamide.

Synthesis Methods

The synthesis of N-(1-adamantyl)-2-methoxy-3-methylbenzamide involves the reaction of 2-methoxy-3-methylbenzoic acid with 1-adamantylamine and thionyl chloride to produce the intermediate product, N-(1-adamantyl)-2-methoxy-3-methylbenzamide. This intermediate product is then reacted with a variety of indazole-based compounds to produce the final product, N-(1-adamantyl)-2-methoxy-3-methylbenzamide.

Scientific Research Applications

N-(1-adamantyl)-2-methoxy-3-methylbenzamide has been extensively studied for its potential therapeutic applications in various medical conditions such as chronic pain, anxiety, and depression. It has also been studied for its potential use as a treatment for drug addiction and withdrawal symptoms.

properties

Product Name

N-(1-adamantyl)-2-methoxy-3-methylbenzamide

Molecular Formula

C19H25NO2

Molecular Weight

299.4 g/mol

IUPAC Name

N-(1-adamantyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C19H25NO2/c1-12-4-3-5-16(17(12)22-2)18(21)20-19-9-13-6-14(10-19)8-15(7-13)11-19/h3-5,13-15H,6-11H2,1-2H3,(H,20,21)

InChI Key

VXYTUSFFCZNSDS-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC23CC4CC(C2)CC(C4)C3

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC23CC4CC(C2)CC(C4)C3)OC

Origin of Product

United States

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